Tylavit-sulfa

描述

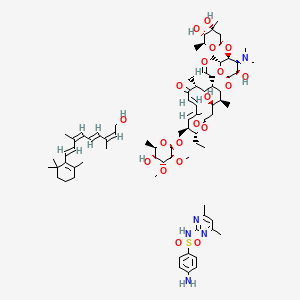

Structure

2D Structure

属性

CAS 编号 |

65702-93-4 |

|---|---|

分子式 |

C78H121N5O20S |

分子量 |

1480.9 g/mol |

IUPAC 名称 |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C46H77NO17.C20H30O.C12H14N4O2S/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;6,8-9,11-13,21H,7,10,14-15H2,1-5H3;3-7H,13H2,1-2H3,(H,14,15,16)/b15-14+,23-18+;9-6+,12-11+,16-8-,17-13-;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;;/m1../s1 |

InChI 键 |

SCPVQSIAASOPKQ-LMZMFHPHSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C |

手性 SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C |

规范 SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C |

同义词 |

Tylavit-sulfa |

产品来源 |

United States |

Advanced Chemical Synthesis and Derivatization Strategies for Tylavit Sulfa Analogues

Methodologies for Sulfonamide Moiety Synthesis

The construction of the sulfonamide bond (S-N) is the pivotal step in synthesizing compounds like sulfamethazine (B1682506). thieme-connect.com Various methods have been developed, ranging from classical approaches to modern catalyzed reactions.

Reaction Pathways via Sulfonyl Chloride and Amines

The most conventional and widely employed method for creating sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.combu.edu.eg In the context of sulfamethazine synthesis, this involves reacting an appropriately substituted benzenesulfonyl chloride with 2-amino-4,6-dimethylpyrimidine (B23340). nih.goviarc.fr

A typical pathway for preparing sulfamethazine starts with acetylsulfanilyl chloride reacting with 2-amino-4,6-dimethylpyrimidine. nih.goviarc.fr This reaction is often carried out in a solvent like pyridine (B92270) or a mixture of acetone (B3395972) and pyridine. nih.goviarc.fr The resulting N-acetylated intermediate, 2-(N4-acetylsulfanilamido)-4,6-dimethylpyrimidine, then undergoes alkaline hydrolysis to remove the acetyl protecting group, yielding sulfamethazine. nih.goviarc.fr The intermediate 2-amino-4,6-dimethylpyrimidine is itself prepared by condensing acetylacetone (B45752) with guanidine (B92328) carbonate. nih.goviarc.fr

The general reaction is versatile, and the choice of base (e.g., pyridine, triethylamine, or inorganic bases like sodium carbonate) and solvent can be optimized to improve yields and facilitate product isolation. cbijournal.combu.edu.eg

Table 1: Comparison of Bases Used in Sulfonyl Chloride-Amine Reactions

| Base | Type | Common Solvents | Key Advantages |

|---|---|---|---|

| Pyridine | Organic | THF, Chloroform | Acts as both base and catalyst |

| Triethylamine (TEA) | Organic | THF, Dichloromethane | Strong base, good for less reactive amines |

Metal-Catalyzed and Metal-Free Synthetic Approaches

While the sulfonyl chloride method is robust, research has focused on developing milder and more efficient catalytic systems.

Metal-Catalyzed Synthesis: Transition-metal catalysis offers powerful alternatives for sulfonamide synthesis, often under milder conditions and with broader substrate scope. thieme.de Indium metal, for example, has been shown to effectively catalyze the sulfonylation of amines with sulfonyl chlorides in acetonitrile (B52724) at room temperature, eliminating the need for a strong base. organic-chemistry.orgthieme-connect.com This method is notable for its efficiency, tolerance of various functional groups, and the recyclability of the indium catalyst. organic-chemistry.org Other metal catalysts, such as those based on iron (ferric chloride) and copper, have also been employed. thieme.deresearchgate.net Iron-catalyzed reactions can even be performed under solvent-free mechanical grinding conditions, presenting a greener alternative. researchgate.net

Metal-Free Synthesis: Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. rsc.org One innovative approach involves a one-pot, three-component reaction using sodium metabisulfite (B1197395) (as a sulfur dioxide source), sodium azide (B81097) (as a nitrogen source), and an aryldiazonium salt. rsc.org Another metal-free strategy uses diboronic acid in water to reduce nitroarenes to aryl amines in situ, which then react with arylsulfonyl chlorides to form sulfonamides. researchgate.net Electrochemical synthesis represents a cutting-edge, metal-free method where (hetero)arenes react directly with SO₂ and amines, triggered by anodic oxidation. nih.gov These methods avoid the cost and potential toxicity associated with metal catalysts. acs.orgrsc.org

Oxidative Chlorination and Other Specialized Preparations

The preparation of the sulfonyl chloride intermediate is a critical step. Traditional methods often use harsh reagents like chlorosulfonic acid. Modern approaches focus on milder and more sustainable oxidative chlorination techniques.

One such method involves the direct conversion of thiols or disulfides into sulfonyl chlorides using reagents like hydrogen peroxide (H₂O₂) combined with chlorotrimethylsilane (B32843) (TMSCl) or N-chlorosuccinimide (NCS). tandfonline.comorganic-chemistry.org A particularly green approach utilizes a solvent-free mechanochemical process where disulfides undergo a tandem oxidation-chlorination reaction mediated by solid sodium hypochlorite (B82951) (NaOCl·5H₂O) and a solid acid catalyst. rsc.org This method is cost-effective and environmentally friendly. rsc.org These in-situ preparations of sulfonyl chlorides can be directly followed by amination in a one-pot procedure to yield the final sulfonamide. rsc.orgorganic-chemistry.org

Green Chemistry Principles in Sulfonamide Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonamides. sci-hub.se Key areas of focus include the use of environmentally benign solvents, solvent-free conditions, and catalytic processes.

A significant advancement is the use of water as a solvent for sulfonamide synthesis. rsc.org By controlling the pH with an inorganic base like sodium carbonate, equimolar amounts of amines and sulfonyl chlorides can be reacted efficiently, with the product often precipitating upon acidification, allowing for simple filtration and isolation without extensive purification. sci-hub.sersc.org

Mechanochemistry, or solvent-free synthesis using mechanical force (e.g., in a ball mill), represents another major green innovation. rsc.org The synthesis of sulfonamides via mechanochemical oxidative chlorination followed by amination avoids bulk solvents, reduces waste, and is highly efficient. rsc.org Furthermore, the development of metal-free and recyclable metal-catalyzed systems contributes to the sustainability of sulfonamide production by minimizing waste and avoiding toxic heavy metals. organic-chemistry.orgrsc.orgacs.org

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

| Principle | Approach | Example | Reference |

|---|---|---|---|

| Safer Solvents | Use of water as a reaction medium | Reaction of amines and sulfonyl chlorides under pH control | rsc.org |

| Energy Efficiency | Mechanochemical (solvent-free) synthesis | Ball-mill mediated oxidation-amination | rsc.org |

| Catalysis | Use of recyclable or non-toxic catalysts | Indium-catalyzed sulfonylation, Metal-free synthesis | organic-chemistry.orgrsc.org |

Structural Modification and SAR (Structure-Activity Relationship) Studies (Theoretical Aspects, excluding efficacy)

The structure-activity relationship (SAR) of sulfonamides provides theoretical guidelines for designing new analogues. For antibacterial sulfonamides, the core structure is similar to p-aminobenzoic acid (PABA). nih.govyoutube.com Key structural features of the sulfanilamide (B372717) framework are critical.

The p-Amino Group: A free (unsubstituted) primary aromatic amine at the N4 position is generally considered essential for activity. ekb.eg This group mimics the amine in PABA. Any modification that blocks this group, such as acylation, typically requires in-vivo conversion back to the free amine to restore activity. ekb.eg

The Aromatic Ring: The benzene (B151609) ring should be para-substituted. Moving the amino or sulfonamide group to the ortho or meta positions generally reduces or abolishes activity. ekb.eg

The Sulfonamide Linkage: The sulfur atom must be directly attached to the benzene ring. ekb.eg Replacing the sulfonamide group with alternatives like a carboxamide often leads to a loss of activity. youtube.com

The N1-Substituent: The greatest variation in sulfonamide drugs comes from substitution at the N1 amide nitrogen. youtube.com Introducing heterocyclic rings, such as the dimethylpyrimidine ring in sulfamethazine, can significantly influence the compound's physicochemical properties, like pKa and solubility. youtube.comopenaccesspub.org These modifications are crucial for optimizing the ionization profile of the drug, which affects its absorption and distribution, without directly participating in the primary mechanism of action. youtube.com

Molecular docking studies can further elucidate these relationships by modeling how different analogues bind to their target enzyme, providing insights for rational drug design. nih.govresearchgate.net

Stereochemical Considerations in Synthesis Research

While the core structure of sulfamethazine is achiral, the introduction of chiral centers is a key strategy in developing new, more specific drug candidates. Stereochemistry can be introduced through chiral starting materials or stereoselective reactions.

Amino acids are excellent chiral starting materials for synthesizing optically active sulfonamides. researchgate.netnih.gov Their inherent chirality, diverse side chains, and compatibility with mild reaction conditions make them ideal precursors. nih.gov The synthesis typically involves reacting the amino group of a chiral amino acid with a sulfonyl chloride, preserving the stereocenter. researchgate.netnih.gov

Furthermore, stereospecific synthetic methods can be employed to create sulfonamides with a chiral center at the α-position to the sulfur atom. nih.gov One such method involves the electrophilic amination of stereochemically pure sulfinates, which proceeds with retention of configuration at the chiral carbon. nih.gov Such stereochemical control is vital, as different enantiomers or diastereomers of a drug candidate can exhibit vastly different biological activities and metabolic profiles.

Molecular Mechanisms of Action: Elucidating Tylavit Sulfa S Biochemical Interference

Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Tylavit-sulfa functions as a competitive inhibitor of DHPS, an enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. frontiersin.orgnih.govnih.gov This reaction is a critical step in the biosynthesis of folic acid. ijpediatrics.com

Interaction with para-Aminobenzoic Acid (pABA) Binding Site

The inhibitory action of this compound is rooted in its structural similarity to pABA. patsnap.compatsnap.commlsu.ac.in This molecular mimicry allows this compound to bind to the active site of DHPS, specifically at the pABA binding pocket, thereby preventing the natural substrate from binding. patsnap.comontosight.ai Crystal structures have confirmed that sulfonamides and pABA occupy the same location within the enzyme's active site. frontiersin.orgnih.gov The binding of sulfonamides is a competitive process, meaning that an overproduction of pABA by the bacteria can potentially overcome the inhibitory effect. ijpediatrics.com Furthermore, studies have shown that the binding of pABA to DHPS is often dependent on the prior binding of DHPP (or an analogue like pyrophosphate), suggesting that the sulfonamide target is the enzyme-DHPPP binary complex. nih.gov

Conformational Dynamics of DHPS upon Compound Binding

The binding of ligands, including the substrate pABA and inhibitors like sulfonamides, induces conformational changes in the DHPS enzyme. nih.gov Two conserved flexible loops, often referred to as loop 1 and loop 3, play a crucial role in catalysis by creating a specific binding pocket for pABA. nih.govbiorxiv.org Upon substrate or inhibitor binding, these loops can undergo significant conformational shifts. nih.gov Molecular dynamics simulations have been employed to model the conformations of these unresolved loops, revealing that key mutation sites associated with resistance are located within these flexible regions and interact closely with the sulfonamide binding site. uthsc.edu Studies on resistant enzymes have shown that they possess increased active site conformational dynamics compared to their susceptible counterparts, which may contribute to their ability to discriminate between the natural substrate and the inhibitor. nih.govcapes.gov.br

Disruption of Folate Biosynthesis Pathways at the Molecular Level

By competitively inhibiting DHPS, this compound effectively blocks the synthesis of dihydropteroate. nih.govresearchgate.net This not only prevents the formation of the immediate product but can also lead to the formation of a dead-end pterin-sulfa adduct when the sulfonamide molecule condenses with DHPP. frontiersin.orgnih.gov This adduct cannot be utilized by the subsequent enzyme in the pathway, dihydrofolate synthetase (DHFS), which normally conjugates dihydropteroate with glutamate. nih.govmdpi.com This leads to a complete halt in the de novo synthesis of dihydrofolate (DHF) and, consequently, tetrahydrofolate (THF), the biologically active form of folate. researchgate.netmdpi.comnih.gov

Downstream Biochemical Consequences on Nucleotide and Amino Acid Synthesis (Molecular Perspective)

The depletion of the tetrahydrofolate pool has profound downstream effects on cellular metabolism. ontosight.ainih.gov Tetrahydrofolate and its derivatives are essential cofactors for one-carbon transfer reactions, which are critical for the synthesis of purines (adenine and guanine) and thymidine, the building blocks of DNA and RNA. wikipedia.orgpatsnap.comontosight.ai Without these essential precursors, DNA replication and transcription are severely hampered, leading to an inability of the bacterial cell to divide and proliferate. wikipedia.orgpatsnap.com This ultimately results in a bacteriostatic effect, where bacterial growth is inhibited. wikipedia.org Additionally, folate is involved in the biosynthesis of certain amino acids, such as methionine and glycine, further contributing to the metabolic disruption caused by this compound. nih.govresearchgate.netmdpi.com

Structural Biology and Computational Modeling of Compound-Target Interactions

Understanding the precise molecular interactions between sulfonamides and DHPS is crucial for comprehending their mechanism of action and for the development of new, more effective inhibitors. nih.gov

X-ray Diffraction and Spectroscopic Analyses of Ligand-Enzyme Complexes

X-ray crystallography has been instrumental in visualizing the three-dimensional structure of DHPS and its complexes with substrates and inhibitors. frontiersin.orgnih.govrcsb.org These studies have provided detailed snapshots of how sulfonamides bind to the active site, confirming their competitive interaction with pABA. frontiersin.orgnih.gov For instance, the crystal structure of Yersinia pestis DHPS in complex with a sulfonamide drug has been determined at a resolution of 2.10 Å. rcsb.org Similarly, structures of resistant enzymes, such as Sul1, Sul2, and Sul3, have been solved, revealing significant reorganization of the pABA-interaction region that allows them to discriminate against sulfonamides. nih.govcapes.gov.brresearchgate.net Spectroscopic techniques, such as FT-IR, NMR, and UV-Vis spectroscopy, are also employed to characterize the structure and binding of novel sulfonamide derivatives and their metal complexes. acs.orgresearchgate.netresearchgate.net

Interactive Data Table: X-ray Crystallography Data of DHPS and Related Enzymes

| PDB ID | Enzyme/Complex | Organism | Resolution (Å) |

| 3TZF rcsb.org | Yersinia pestis DHPS with Sulfonamide | Yersinia pestis | 2.10 |

| 7S2M rcsb.org | Sulfonamide resistance enzyme Sul3 | Escherichia coli | 2.42 |

| 1AJ0 unair.ac.id | ecDHPS with Sulfonamide | Escherichia coli | Not specified |

Interactive Data Table: Spectroscopic Analysis of Sulfonamide Derivatives

| Compound | Spectroscopic Technique | Key Findings | Reference |

| N-arylsulfonamide 2-pyridones | FT-IR, 1H NMR, 13C NMR | Confirmed presence of NH2 and OH groups, and SCH3 protons. | acs.org |

| Ru(III), Pt(IV), Au(III) complexes with sulfamethoxazole (B1682508) | IR, UV, 1H NMR | Sulfamethoxazole acts as a bidentate ligand. | researchgate.net |

| Sulfonamide Schiff bases | FTIR, UV-Vis, Mass, NMR | Characterized azomethine and N-H group vibrations. | researchgate.net |

Molecular Docking and Dynamics Simulations

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided significant insights at the atomic level into how the components of this compound interact with their respective molecular targets.

Molecular docking models have been instrumental in visualizing the interaction between Tylosin and the bacterial ribosome. These simulations show Tylosin binding within the narrow part of the ribosomal peptide exit tunnel, situated between the peptidyl transferase center (PTC) and a constriction point near the L22 ribosomal protein. tandfonline.com The orientation of Tylosin within this binding site is crucial for its inhibitory activity. nih.gov Docking studies combined with chemical footprinting data have allowed for the unambiguous orientation of Tylosin within the macrolide-lincosamide-streptogramin B (MLSB) binding site. nih.gov MD simulations of the Tylosin-ribosome complex help to understand the stability of this interaction and how modifications to either the drug or the ribosome can confer resistance. For instance, simulations have shown that disruptions in the conformation of the L22 protein's β-hairpin can directly influence Tylosin binding. tandfonline.com

Interactive Data Table: Tylosin Docking and Interaction Insights

| Study Focus | Key Finding | Implication |

|---|---|---|

| Tylosin-Ribosome Interaction | Tylosin binds in the peptide exit tunnel near the L22 protein. tandfonline.com | Elucidates the physical mechanism of protein synthesis blockage. |

| Resistance Mechanisms | Methylations at specific 23S rRNA nucleotides (G748 and A2058) encroach on the Tylosin binding space. nih.gov | Explains how bacteria can develop resistance by altering the binding site. |

| L22 Protein Conformation | Disruption of the L22 β-hairpin conformation affects Tylosin binding. tandfonline.com | Highlights the importance of ribosomal protein structure in antibiotic efficacy. |

| E. coli Ribosome Docking | Molecular docking into the narrow region around amino acids Lys 90 and Arg 92 was possible for 16-membered macrolides like Tylosin. mdpi.com | Suggests specific amino acid residues are key for binding in certain bacteria. |

Sulfathiazole:

For Sulfathiazole and its derivatives, molecular docking and MD simulations have been pivotal in rationalizing their antibacterial activity against the target enzyme, dihydropteroate synthase (DHPS). Studies have successfully docked Sulfathiazole derivatives into the PABA active site of Staphylococcus aureus DHPS. researchgate.netrsc.org These simulations generate binding hypotheses and calculate docking scores, which are predictive of the binding affinity and inhibitory potential of the compounds. ajgreenchem.comajgreenchem.com

MD simulations further refine these findings by assessing the stability and dynamics of the ligand-protein complex over time. ajgreenchem.com By analyzing parameters such as root-mean-square deviation (RMSD), researchers can confirm the rigidity and stable binding of Sulfathiazole derivatives within the enzyme's active site. ajgreenchem.com These computational approaches are crucial for understanding resistance mechanisms and for the rational design of new, more potent sulfonamide-based drugs that can overcome existing resistance. researchgate.netnih.gov

Interactive Data Table: Sulfathiazole Derivative Docking Studies

| Study | Target Protein | Key Findings from Docking/MD Simulations |

|---|---|---|

| Sulfathiazole Derivatives vs. MRSA ajgreenchem.comajgreenchem.com | Methicillin-Resistant Staphylococcus aureus (MRSA) protein (PBP2a) | Docking scores for derivatives ranged from -7.50 to -8.16 kcal/mol. MD simulations confirmed the stability of the protein-ligand complexes. |

| Novel Sulfathiazole Derivatives researchgate.netrsc.org | Staphylococcus aureus dihydropteroate synthase (DHPS) | Binding hypotheses were generated within the catalytic site of DHPS. MD simulations and dynamic pharmacophores were used to dissect the binding. |

| Virtual Screening vs. MRSA & MDR-TB nih.gov | MRSA and Multidrug-resistant Tuberculosis (MDR-TB) receptors | Virtually screened compounds showed strong predictive docking scores, and MD simulations explained protein-ligand interaction stability. |

Advanced Analytical Methodologies for Tylavit Sulfa and Its Derivatives in Complex Matrices

Chromatographic Techniques and Mass Spectrometry

Chromatography coupled with mass spectrometry is the gold standard for the detection and quantification of veterinary drug residues due to its high sensitivity, selectivity, and robustness. ajol.infoshimadzu.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a preferred technique for the analysis of veterinary drugs because it provides rapid and accurate detection of trace-level residues in complex matrices like milk, tissue, and manure. obrnutafaza.hrchromatographyonline.com This method combines the superior separation efficiency of UHPLC with the definitive identification and quantification capabilities of tandem mass spectrometry.

Researchers have developed numerous UHPLC-MS/MS methods for the simultaneous analysis of multiple antibiotic classes, including macrolides and sulfonamides. researchgate.netmdpi.com A typical method involves using a C18 or a specialized column, like the Selectra® DA, which offers alternative selectivity suitable for the diverse chemical properties of these drugs. obrnutafaza.hr The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, both containing additives such as formic acid to improve ionization efficiency and peak shape. obrnutafaza.hrresearchgate.net Methanol is sometimes favored over acetonitrile for better peak shape, especially for tetracyclines and fluoroquinolones when analyzed alongside Tylosin (B1662201) and sulfonamides. obrnutafaza.hr

The mass spectrometer is usually operated in electrospray ionization (ESI) mode, often requiring rapid switching between positive and negative polarity to detect different compound classes within a single run. shimadzu.com Detection is achieved through multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

Table 1: Example UHPLC-MS/MS Parameters for Tylosin and Sulfonamide Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm) | obrnutafaza.hrresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | researchgate.net |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | obrnutafaza.hrresearchgate.net |

| Flow Rate | 0.2 - 0.4 mL/min | obrnutafaza.hr |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching | shimadzu.com |

| Tylosin MRM Transition (m/z) | 916.5 → 772.5 (example) | nih.gov |

| Sulfamethazine (B1682506) MRM Transition (m/z) | 279.1 → 186.1 (example) | nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS and CE-MS/MS)

Capillary electrophoresis (CE) offers an alternative separation mechanism to LC and is known for its high efficiency, low sample and reagent consumption, and rapid analysis times. mdpi.com When coupled with mass spectrometry, CE-MS becomes a powerful tool for analyzing charged species like veterinary drugs in complex samples. mdpi.comresearchgate.net

CE-MS methods have been successfully developed for sulfonamides and other antibiotics. mdpi.com The separation is performed in a fused-silica capillary under a high voltage, with the choice of background electrolyte (BGE) being critical for resolution and sensitivity. On-line sample concentration techniques, such as field-amplified sample injection (FASI), can be employed to significantly improve detection limits, making the method suitable for residue-level analysis. researchgate.net The coupling is typically achieved via an electrospray ionization (ESI) interface. mdpi.com While not as widespread as LC-MS, CE-MS provides a complementary and potent alternative for veterinary drug analysis. publish.csiro.au

Spectrophotometric Determination Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques, although they generally lack the same level of selectivity and sensitivity. These methods are often based on a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance at a specific wavelength (λmax). veterinarypaper.com

For sulfonamides, a common method involves diazotization with nitrous acid followed by coupling with a chromogenic agent like N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable azo dye. veterinarypaper.com Tylosin can also be determined spectrophotometrically, sometimes involving derivative spectroscopy to resolve its spectrum from interfering substances in a mixture. researchgate.netnih.gov For instance, paired wavelength and derivative ratio spectra strategies have been used for the simultaneous analysis of unresolved bands of Tylosin Tartrate and other drugs in veterinary formulations. researchgate.net While useful for analyzing pharmaceutical formulations, the lower selectivity of these methods makes them challenging to apply directly to complex biological or environmental samples without extensive cleanup. nih.gov

Sample Preparation and Extraction Protocols for Environmental and Biological Samples

Effective sample preparation is a critical step to extract and concentrate analytes while removing interfering matrix components before instrumental analysis. The choice of protocol depends heavily on the matrix (e.g., milk, manure, tissue, water) and the target analytes. mdpi.comfrontiersin.org

Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for cleaning up and concentrating analytes from liquid samples. Polymeric reversed-phase cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balance), are popular for multi-residue methods as they can retain a broad range of compounds. obrnutafaza.hrnih.gov For example, a method for analyzing veterinary drugs in milk involves deproteinization with an EDTA/acetic acid buffer, centrifugation, and subsequent cleanup on a polymeric SPE cartridge. obrnutafaza.hr For complex matrices like swine manure, a tandem SPE approach using both strong anion exchange (SAX) and lipophilic balance (HLB) cartridges may be necessary after initial extraction. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for veterinary drug residues. frontiersin.org The procedure typically involves an initial extraction with an organic solvent like acetonitrile (often acidified), followed by a "salting-out" step using salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a combination of sorbents like primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences. frontiersin.org

Liquid-Liquid Extraction (LLE): This classic technique can be used for initial cleanup, particularly for removing lipids from extracts. For instance, in manure analysis, a liquid-liquid extraction with heptane (B126788) is used to remove fats before further cleanup by SPE. nih.gov

Table 2: Comparison of Sample Preparation Protocols

| Protocol | Target Matrix | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| SPE | Milk, Water, Vegetables | 1. Deproteinization/Extraction. 2. Conditioning of SPE cartridge. 3. Loading of sample extract. 4. Washing to remove interferences. 5. Elution of analytes. | High recovery, good cleanup, ability to concentrate analytes. | obrnutafaza.hrnih.gov |

| QuEChERS | Shrimp, Honey, Leafy Vegetables | 1. Extraction with acetonitrile. 2. Salting-out (e.g., MgSO₄). 3. Centrifugation. 4. Dispersive SPE cleanup (e.g., PSA, C18). | Fast, simple, low solvent use, effective for a wide range of analytes. | frontiersin.orgdntb.gov.ua |

| Pressurized Liquid Extraction (PLE) & Tandem SPE | Swine Manure | 1. Freeze-drying of manure. 2. PLE with buffer/methanol. 3. LLE with heptane to remove lipids. 4. Tandem SPE (SAX-HLB) cleanup. | Thorough extraction from solid matrices, effective for complex samples. | nih.gov |

Method Validation Parameters: Sensitivity, Selectivity, and Recovery

Validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. woah.org International guidelines, such as those from VICH and the European Commission, outline the key parameters that must be evaluated. vichsec.org

Sensitivity: This is typically defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For UHPLC-MS/MS methods, LOQs for Tylosin and sulfonamides in matrices like milk, vegetables, or manure can range from the low µg/kg to sub-µg/kg levels. ajol.infonih.govnih.gov

Selectivity: Selectivity is the method's ability to accurately measure the analyte in the presence of other components, such as metabolites, impurities, or matrix interferents. woah.org In MS-based methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and confirmed by monitoring specific ion ratios. nih.gov

Recovery: This parameter measures the efficiency of the entire analytical procedure, particularly the sample extraction step. It is determined by comparing the analytical response of an analyte in a spiked matrix sample (fortified before extraction) to the response of a standard solution or a post-extraction spiked sample. nih.gov Acceptable recovery is generally within the 70–120% range, with a relative standard deviation (RSD) of less than 20%. obrnutafaza.hr For example, a multi-component analysis of swine manure reported recoveries greater than 70% for most sulfonamides, although Tylosin recovery was lower (9-35%) due to its strong adsorption to the matrix. nih.gov

Table 3: Example Validation Data for Tylosin and Sulfonamide Analysis

| Matrix | Analyte | Method | LOQ (µg/kg) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Vegetables | Tylosin | SPE-HPLC-MS/MS | 0.20 - 6.25 | 71.4 - 104.0 | nih.gov |

| Vegetables | Sulfonamides | SPE-HPLC-MS/MS | 0.20 - 6.25 | 71.4 - 104.0 | nih.gov |

| Swine Manure | Sulfadiazine | PLE-SPE-LC-MS/MS | 10 - 100 | 59 - 73 | nih.gov |

| Swine Manure | Tylosin | PLE-SPE-LC-MS/MS | 10 - 100 | 9 - 35 | nih.gov |

| Chicken Liver | Tylosin | LC-MS/MS | 0.025 | N/A | ajol.info |

| Chicken Liver | Sulfamethazole | LC-MS/MS | 78.8 | N/A | ajol.info |

Development of Novel Detection Probes and Sensors

While chromatographic methods are highly reliable, there is a growing demand for rapid, portable, and low-cost screening tools. This has spurred research into novel sensors for detecting antibiotic residues.

Biosensors: These devices combine a biological recognition element (e.g., antibody, aptamer, enzyme) with a physical transducer to generate a measurable signal.

Immunoassays: Lateral flow immunoassays (LFIAs) or "strip tests" are a common format, providing rapid, qualitative or semi-quantitative results. mdpi.com LFIAs have been developed for Tylosin with visual detection limits as low as 1.6 µg/kg in meat. mdpi.com

Aptasensors: These use aptamers (short, single-stranded DNA or RNA sequences) as the recognition element. An aptasensor for tetracycline, for example, was developed by immobilizing an aptamer on a screen-printed gold electrode for electrochemical detection. mdpi.com

Electrochemical Sensors: These sensors measure changes in electrical properties (current, potential) resulting from the interaction between the analyte and a modified electrode surface. mdpi.com An amperometric sensor for sulfamethoxazole (B1682508) was created using tyrosinase immobilized on gold nanoparticle-modified electrodes. mdpi.com

Optical Sensors: These sensors rely on changes in optical phenomena like fluorescence or surface plasmon resonance. Optical fiber biosensors are an emerging class that offers high sensitivity and real-time response capabilities for detecting various contaminants, including antibiotics. magtech.com.cn

These novel sensors hold great promise for on-site screening in farms, processing plants, and environmental monitoring, complementing traditional laboratory-based confirmatory methods. nih.gov

Environmental Fate and Ecotoxicological Dynamics of Tylavit Sulfa

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a significant process that can break down pharmaceutical compounds in the aquatic environment. This process is influenced by factors like pH and the presence of natural photosensitizers.

For tylosin (B1662201), studies have shown that it undergoes degradation when exposed to light. In one study, Tylosin A, a component of the tylosin macrolide, had a half-life of 200 days in water when exposed to light. nih.gov The degradation of tylosin can be enhanced in the presence of certain natural substances. dntb.gov.ua Photoreaction can lead to the formation of various isomers of the parent compound. nih.gov It's important to note that the rate of degradation can be influenced by the experimental setup, as some containers may block ultraviolet light, potentially slowing down the process. nih.gov

Sulfamethoxazole (B1682508) also undergoes photodegradation in aquatic environments. oaepublish.com Research has indicated that the half-life of sulfamethoxazole in ultrapure water can be around 6.76 hours. oaepublish.com The presence of natural photosensitizers, such as humic substances and algal organic matter, can indirectly promote the degradation of sulfamethoxazole by generating reactive oxygen species. oaepublish.com The efficiency of this indirect photolysis is dependent on the type and concentration of these photosensitizers. oaepublish.com The pH of the water can also play a role in the direct photolysis rate of some antibiotics. acs.org

Adsorption and Desorption Dynamics in Environmental Compartments (e.g., Soil, Sediment)

The movement and bioavailability of tylosin and sulfamethoxazole in the environment are heavily influenced by their adsorption (binding) and desorption (release) in soil and sediment. These processes are controlled by the physicochemical properties of the compounds and the characteristics of the environmental matrix.

Tylosin generally exhibits strong sorption to soil and sediment particles. nih.govd-nb.info This tendency to bind to solids reduces its mobility in the environment. d-nb.info The sorption of tylosin is influenced by factors such as the organic matter content of the soil, with higher organic matter generally leading to increased sorption. d-nb.info The pH of the soil also plays a role in the sorption process. d-nb.info The distribution coefficient (Kd), a measure of a substance's tendency to partition between solid and liquid phases, for tylosin can be high, indicating strong binding. wur.nl

Sulfamethoxazole , in contrast to tylosin, tends to be more mobile in soil due to its lower sorption coefficient. nih.gov This means it is less likely to bind to soil particles and more likely to be transported with water. nih.gov However, the presence of dissolved organic matter (DOM) can complicate the sorption behavior of sulfamethoxazole. In some cases, DOM can compete with sulfamethoxazole for binding sites on soil particles, potentially increasing its mobility. mdpi.com Conversely, some studies have shown that certain types of DOM can enhance the sorption of sulfamethoxazole. mdpi.com The pH of the soil is a significant factor affecting sulfamethoxazole sorption, as it influences the charge of both the antibiotic and the soil particles. nih.gov

The following table summarizes the sorption behavior of tylosin and sulfamethoxazole:

| Compound | Sorption Potential in Soil | Key Influencing Factors |

| Tylosin | High | Organic matter content, pH |

| Sulfamethoxazole | Low to Moderate | pH, Dissolved Organic Matter (DOM) |

Biodegradation and Biotransformation in Environmental Microbiomes

Microbial communities in soil and water play a critical role in the breakdown and transformation of pharmaceutical compounds. The rate and extent of biodegradation depend on the specific compound, environmental conditions, and the composition of the microbial population.

Tylosin can be degraded by microorganisms, although the process can be slow and influenced by various factors. caas.cn Some studies have shown that abiotic (non-biological) degradation and sorption are the primary factors influencing the loss of tylosin in the environment, with limited evidence of biotic degradation in some soil and water conditions. nih.gov However, other research has identified specific bacterial strains capable of degrading tylosin. For instance, Kurthia gibsonii has been shown to efficiently degrade tylosin. researchgate.net The degradation of tylosin can be affected by temperature, with lower temperatures reducing the rate of breakdown. frontiersin.org

Sulfamethoxazole is susceptible to biodegradation by various microbial communities. mdpi.com Bacteria capable of degrading sulfamethoxazole have been isolated from different environments. nih.gov Biodegradation is a major dissipation pathway for sulfamethoxazole in soil. researchgate.net Environmental conditions such as temperature, pH, and the availability of other carbon sources can influence the rate of sulfamethoxazole degradation. mdpi.com Biodegradation pathways are more prominent in environments with abundant and diverse microbial populations, such as wastewater treatment plants. mdpi.com

The half-lives of these antibiotics in soil can vary significantly depending on the conditions. For example, under aerobic conditions in non-sterile soil, the half-life of sulfamethoxazole has been reported to be as short as 2 days, while for tylosin it was 8 days. researchgate.net Under anoxic (oxygen-deprived) conditions, these half-lives increased to 7 and 16 days, respectively. researchgate.net

Occurrence and Distribution Patterns in Aquatic and Terrestrial Systems

The presence of tylosin and sulfamethoxazole has been documented in various environmental compartments worldwide, reflecting their widespread use in veterinary medicine.

Aquatic Systems: Both tylosin and sulfamethoxazole are frequently detected in surface waters, including rivers and lakes, as well as in groundwater. ejournals.euresearchgate.net Concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). ejournals.euresearchgate.net Wastewater treatment plants are a significant source of these antibiotics in the aquatic environment, as they are not always completely removed during the treatment process. ejournals.eu For instance, tylosin has been detected in wastewater effluent at concentrations up to 3400 ng/L, and sulfamethoxazole at up to 2000 ng/L. ejournals.eu A study in the Caohai wetland of China detected 27 different antibiotics, with total concentrations at individual sites ranging from 21.8 ng/L to 954 ng/L. nih.gov

Terrestrial Systems: The primary route of entry for tylosin and sulfamethoxazole into terrestrial environments is through the application of animal manure as fertilizer. d-nb.info Once in the soil, their distribution is governed by their sorption characteristics. Tylosin, being less mobile, tends to accumulate in the upper layers of the soil. d-nb.info In contrast, the more mobile sulfamethoxazole has a higher potential to leach into deeper soil layers and potentially contaminate groundwater. nih.gov Studies have found tylosin in agricultural soils at concentrations around 19.6 µg/kg and sulfamethazine (B1682506) (a related sulfonamide) at 9.1 µg/kg. d-nb.info

Modeling Environmental Transport and Persistence

Mathematical models are essential tools for predicting the environmental transport and persistence of pharmaceuticals like tylosin and sulfamethoxazole. These models integrate data on the compounds' physicochemical properties, degradation rates, and sorption behavior to estimate their fate in the environment.

The persistence of these antibiotics is often described by their half-life (DT50), which is the time it takes for half of the initial amount to dissipate. For tylosin, the DT50 in soil can vary dramatically, with one study reporting a range of 3 to 73 days depending on the soil type. wur.nl Similarly, the DT50 for sulfadiazine, a related sulfonamide, was found to be around 5.3 days. wur.nl

Sorption is typically modeled using parameters like the distribution coefficient (Kd) or the Freundlich coefficient (Kf). nih.gov Models have been developed that use soil properties such as organic matter content, clay content, and pH to predict these sorption coefficients. wur.nlnih.gov For example, regression models have been shown to reasonably predict the range of both DT50 and Kd for several antibiotics across different soil types. wur.nl These models are crucial for conducting environmental risk assessments and for developing strategies to manage the environmental contamination of these compounds.

Impact on Non-Target Microbial Ecologies (Excluding Ecotoxicity to higher organisms)

The introduction of antibiotics like tylosin and sulfamethoxazole into the environment can have significant impacts on non-target microbial communities, altering their structure, diversity, and function.

The presence of these antibiotics can inhibit the growth and activity of susceptible microorganisms. nih.gov This can lead to shifts in the microbial community composition, with a decrease in sensitive species and an increase in resistant ones. researchgate.net For example, exposure to sulfamethoxazole has been shown to initially decrease bacterial growth rates, leading to the selection of more tolerant species. researchgate.net Studies have also observed an increase in the ratio of fungi to bacteria in soil following exposure to sulfamethoxazole. researchgate.net

These changes in microbial communities can have cascading effects on important ecological processes. For instance, antibiotics can inhibit key nutrient cycling processes like nitrification and methanogenesis. mdpi.com While some studies report inhibition of these processes, others have observed increased nitrification activity upon exposure to antibiotics, suggesting complex and context-dependent effects. mdpi.com The long-term consequences of these alterations to microbial ecologies are an area of ongoing research.

Future Research Trajectories and Theoretical Frameworks for Tylavit Sulfa

Development of Novel Analytical Techniques with Enhanced Sensitivity and Throughput

The detection and quantification of tylosin (B1662201) and sulfonamides in various matrices, such as animal feed and environmental samples, are crucial for monitoring and regulatory purposes. science.govnih.gov Current methods, including high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, form a robust baseline. science.govnih.govresearchgate.net However, future research should focus on developing analytical techniques with even greater sensitivity and higher throughput.

Future endeavors could explore:

Advanced Chromatographic Methods: Research into novel stationary phases for HPLC and ultra-high-performance liquid chromatography (UHPLC) could lead to improved separation efficiency and reduced analysis times. The development of multi-residue methods capable of simultaneously quantifying a wider range of veterinary drugs, including various macrolides and sulfonamides, in a single run would be highly beneficial. science.govnih.gov

Miniaturization and Automation: The integration of microfluidics and automated sample preparation techniques could significantly increase sample throughput while reducing solvent consumption and manual labor.

Novel Detection Technologies: Investigating alternative detection methods, such as advanced mass spectrometry techniques (e.g., high-resolution mass spectrometry) and biosensor-based assays, could offer enhanced sensitivity and selectivity, enabling the detection of trace levels of residues and their metabolites. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) coupled with chemometric models has also shown promise for the rapid detection of antibiotic residues. mdpi.com

Table 1: Comparison of Current and Future Analytical Techniques

| Feature | Current Techniques (HPLC-UV/MS) | Future Techniques |

| Sensitivity | µg/L to mg/kg range nih.govresearchgate.net | ng/L to µg/kg range |

| Throughput | Moderate | High to very high |

| Selectivity | Good to excellent | Excellent to superior |

| Automation | Partial | Fully automated |

| Solvent Consumption | Moderate to high | Low to minimal |

Elucidation of Further Molecular Resistance Mechanisms and Mitigation Strategies

The emergence and spread of antimicrobial resistance is a significant global concern. For Tylavit-sulfa, resistance can develop to both the tylosin and sulfonamide components.

Tylosin Resistance: Resistance to tylosin, a macrolide, often involves modifications to the bacterial ribosome, the target of the antibiotic. nih.gov Key mechanisms include:

Target Site Modification: Methylation of specific nucleotides in the 23S rRNA, such as at positions G748 and A2058, can prevent the binding of tylosin. nih.gov The synergistic action of methyltransferases encoded by genes like tlrB and tlrD can confer high-level resistance. nih.gov

Efflux Pumps: Bacteria can acquire genes encoding efflux pumps, such as TlrC, which actively transport the antibiotic out of the cell. nih.gov

Sulfonamide Resistance: Sulfonamides act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis. biorxiv.orgresearchgate.net Resistance mechanisms include:

Target Enzyme Modification: Mutations in the folP gene, which encodes DHPS, can lead to an enzyme with reduced affinity for sulfonamides. biorxiv.orgnih.gov

Acquisition of Resistant DHPS Variants: The horizontal transfer of sul genes (e.g., sul1, sul2) provides bacteria with an alternative, drug-insensitive DHPS enzyme. biorxiv.orgresearchgate.netnih.gov Structural analyses have shown that insertions of specific amino acid sequences, such as a Phe-Gly motif, in the active site of these Sul enzymes are crucial for discriminating between the natural substrate (p-aminobenzoic acid) and sulfonamides. biorxiv.orgnih.gov

Future research should aim to:

Identify novel resistance genes and mutations.

Understand the interplay between different resistance mechanisms.

Investigate the co-selection of resistance to both tylosin and sulfonamides.

Develop strategies to mitigate the spread of resistance, such as the use of resistance inhibitors.

Green Synthesis Innovations for Sustainable Production

The manufacturing of antibiotics can have a significant environmental footprint. "Green chemistry" principles offer a pathway to more sustainable production methods for the components of this compound.

For macrolides like tylosin, which are often produced via fermentation, future research could focus on:

Strain Improvement: Genetic engineering of the producing microorganisms, such as Streptomyces fradiae, to enhance yield and reduce by-product formation. science.gov

Optimized Fermentation Processes: Development of more efficient fermentation media and conditions to maximize productivity and minimize waste.

Alternative Synthesis Routes: While challenging for complex molecules like macrolides, exploring fully synthetic or chemoenzymatic routes could offer greater control and potentially reduce environmental impact compared to traditional fermentation and semi-synthesis. nih.govnih.gov

For sulfonamides, which are synthetic compounds, green synthesis could involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalytic Processes: Employing catalysts to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product.

Bio-based Precursors: Investigating the use of renewable feedstocks for the synthesis of sulfonamide precursors. researchgate.net

Advanced Computational Chemistry for Molecular Design and Interaction Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like tylosin and sulfamethazine (B1682506) at the atomic level. science.gov

Future applications in the context of this compound include:

Molecular Docking and Dynamics: Simulating the binding of tylosin and sulfonamides to their respective target sites (the ribosome and DHPS) can elucidate the molecular basis of their activity and resistance. biorxiv.orgnih.gov These simulations can also be used to predict how mutations in the target sites will affect drug binding.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the antibiotic molecules, providing insights into their degradation pathways and interactions with environmental components. science.gov

De Novo Drug Design: Computational methods can be used to design novel macrolide and sulfonamide derivatives with improved activity, altered resistance profiles, or enhanced biodegradability. This could involve modifying the core structures to overcome existing resistance mechanisms or to introduce functionalities that facilitate environmental degradation.

Comprehensive Environmental Risk Assessment Methodologies (Focus on compound behavior, not specific health risks)

The release of tylosin and sulfonamides into the environment through animal manure is a significant concern. iastate.eduumweltbundesamt.de These compounds can persist in soil and water, potentially impacting microbial communities. iastate.edud-nb.info

Future research on the environmental fate of this compound should focus on:

Sorption and Transport: Investigating the sorption behavior of tylosin and sulfamethazine in different soil types and environmental conditions. d-nb.inforesearchgate.netnih.gov Studies have shown that factors like pH and ionic strength can significantly influence the sorption of these compounds to soil components like humic acid. researchgate.netnih.gov Understanding these interactions is crucial for predicting their mobility and potential for leaching into groundwater.

Persistence and Degradation: Determining the half-lives of tylosin and sulfamethazine in various environmental compartments. iastate.edu The degradation of these compounds can be influenced by factors such as temperature, moisture, and microbial activity. iastate.edufrontiersin.org

Mixture Effects: Assessing the combined environmental impact of tylosin and sulfamethazine. umweltbundesamt.de The presence of multiple antibiotics can lead to complex interactions and potentially synergistic effects on soil microbial communities. umweltbundesamt.de

Development of Predictive Models: Creating and validating models that can predict the environmental concentration and fate of these antibiotics based on usage patterns and environmental characteristics.

Table 2: Factors Influencing Environmental Behavior of Tylosin and Sulfamethazine

| Environmental Factor | Influence on Tylosin | Influence on Sulfamethazine |

| Soil Organic Matter | Increased sorption d-nb.info | Variable, can increase or decrease sorption d-nb.info |

| Soil pH | Sorption decreases with increasing pH researchgate.netnih.gov | Sorption decreases with increasing pH researchgate.netnih.gov |

| Clay Content | Increased sorption | Increased sorption |

| Temperature | Degradation rate generally increases with temperature frontiersin.org | Degradation rate generally increases with temperature iastate.edu |

| Sunlight (Photolysis) | Susceptible to photolysis acs.org | Generally more resistant to photolysis nih.gov |

Integration of Omics Technologies for Systems-Level Understanding of Compound Interactions

Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a holistic approach to understanding the effects of this compound on biological systems. mdpi.com

Future research directions include:

Metagenomics: Analyzing the impact of this compound on the genetic makeup of microbial communities in the gut of treated animals and in the environment. mdpi.com This can reveal shifts in microbial diversity and the prevalence of antibiotic resistance genes.

Transcriptomics: Studying changes in gene expression in target pathogens and commensal bacteria upon exposure to tylosin and sulfonamides. This can provide insights into the cellular response to the antibiotics and the activation of resistance mechanisms.

Proteomics: Identifying changes in the protein profiles of bacteria in response to antibiotic stress. This can help to elucidate the functional mechanisms of action and resistance.

Metabolomics: Analyzing the metabolic changes in microorganisms exposed to this compound. This can reveal how the antibiotics interfere with cellular metabolism and how bacteria adapt to their presence.

By integrating these different omics approaches, researchers can build a comprehensive, systems-level understanding of the interactions between this compound and biological systems. nih.gov

Exploration of Non-Biological Degradation Pathways and Remediation Technologies (e.g., photocatalysis)

In addition to biological degradation, non-biological processes can contribute to the breakdown of tylosin and sulfonamides in the environment. nih.gov Advanced oxidation processes (AOPs), such as photocatalysis, are promising technologies for the remediation of water contaminated with antibiotics. mdpi.comrsc.orgresearchgate.net

Future research in this area should explore:

Photocatalytic Degradation: Investigating the use of semiconductor photocatalysts, such as titanium dioxide (TiO2), to degrade tylosin and sulfonamides. mdpi.commdpi.com Research could focus on optimizing reaction conditions and developing novel photocatalytic materials with enhanced efficiency under visible light. rsc.org Molecularly imprinted polymers on photocatalysts are also being explored for selective degradation. mdpi.com

Identification of Degradation Products: Characterizing the intermediate products formed during photocatalytic degradation to ensure that they are less toxic than the parent compounds. mdpi.com

Other AOPs: Evaluating the effectiveness of other AOPs, such as ozonation and Fenton-based processes, for the degradation of this compound components.

Combined Remediation Strategies: Developing integrated approaches that combine photocatalysis with biological treatment methods to achieve complete mineralization of the antibiotics. mdpi.com

常见问题

Basic Research Questions

Q. What are the established methodologies for quantifying Tylavit-sulfa in biological matrices, and how should they be validated?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection, ensuring validation per ICH guidelines (linearity, accuracy, precision, recovery, and stability). Cross-validate results with in vitro models (e.g., hepatocyte assays) to confirm metabolic stability .

- Data Presentation : Tabulate validation parameters (e.g., R² ≥0.99 for linearity, %RSD <5% for precision) and compare with literature benchmarks .

Q. How can researchers design in vitro experiments to assess this compound’s antimicrobial synergy with other sulfonamides?

- Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use standardized bacterial strains (e.g., ATCC controls) and include positive/negative controls. Define synergy as FICI ≤0.5 and antagonism as FICI >4 .

- Contradiction Handling : Address discrepancies in FICI thresholds by referencing strain-specific breakpoints or meta-analyses of prior studies .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC₅₀/LC₅₀ values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s half-life in murine vs. primate models be resolved?

- Methodological Answer : Conduct species-specific physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme differences (e.g., CYP3A4 expression). Validate with crossover studies using radiolabeled compounds .

- Data Synthesis : Perform meta-regression to identify covariates (e.g., age, diet) influencing interspecies variability .

Q. What strategies optimize this compound’s crystallinity for enhanced bioavailability without altering its sulfonamide pharmacophore?

- Methodological Answer : Screen co-crystallization agents (e.g., succinic acid) via solvent-drop grinding. Characterize polymorphs using XRD and DSC. Prioritize forms with >85% dissolution at pH 6.8 (simulating intestinal conditions) .

- Contradiction Analysis : Resolve solubility-stability trade-offs by comparing accelerated stability data (40°C/75% RH) across crystal forms .

Q. How should researchers address discrepancies in reported mechanisms of this compound’s off-target effects on renal transporters?

- Methodological Answer : Use transfected HEK293 cells to isolate transporter-specific inhibition (e.g., OAT1 vs. OCT2). Pair with in situ renal perfusion studies to contextualize in vitro findings .

- Critical Evaluation : Apply Bradford-Hill criteria to assess causality, emphasizing dose-response consistency and biological plausibility .

Q. What interdisciplinary approaches are effective for studying this compound’s environmental persistence in agricultural settings?

- Methodological Answer : Combine LC-MS/MS quantification in soil/water with metagenomics to assess biodegradation pathways. Use GIS mapping to correlate residue levels with crop uptake patterns .

- Data Integration : Employ mixed-effects models to distinguish climatic (e.g., rainfall) vs. edaphic (e.g., pH) factors driving persistence .

Guidance for Scholarly Rigor

- Literature Review : Systematically search PubMed, Scopus, and Web of Science using MeSH terms (e.g., "this compound/pharmacokinetics"), filtering for peer-reviewed studies (2015–2025). Annotate conflicting findings in spreadsheets .

- Experimental Replication : Follow COPE guidelines for reporting negative results or failed replications, ensuring raw data and code are archived in repositories like Zenodo .

- Ethical Compliance : For animal studies, document IACUC approvals and ARRIVE 2.0 checklist adherence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。